7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H20ClN5OS and its molecular weight is 473.98. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinazoline derivatives, such as this compound, are often biologically relevant against different cancer cell lines .
Mode of Action
It is known that quinazoline derivatives often interact with cancer cells, leading to various changes that inhibit the growth and proliferation of these cells .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways in cancer cells, leading to downstream effects such as inhibited cell growth and proliferation .
Pharmacokinetics
The in-vivo anticancer activity of similar quinazoline derivatives has been examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .
Result of Action
It is known that similar quinazoline derivatives have shown significant antitumor activity .
Action Environment
The effectiveness of similar quinazoline derivatives has been tested in-vivo, suggesting that these compounds can function effectively in a biological environment .
Properties
IUPAC Name |
7-chloro-2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5OS/c26-18-10-11-22-28-19(14-23(32)31(22)15-18)16-33-25-29-21-9-5-4-8-20(21)24(30-25)27-13-12-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDCIJQSDPCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.